molecular formula C21H16N2O5S B2499705 Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-43-0

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2499705
CAS No.: 477490-43-0
M. Wt: 408.43
InChI Key: RUVLJNWGVVCQNQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative functionalized with a 2,5-dioxopyrrolidin-1-yl-substituted benzamido group. The ester group at the 2-position improves solubility and facilitates further derivatization.

Properties

IUPAC Name

methyl 3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-28-21(27)19-18(14-4-2-3-5-15(14)29-19)22-20(26)12-6-8-13(9-7-12)23-16(24)10-11-17(23)25/h2-9H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVLJNWGVVCQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the benzamido group: This step involves the coupling of the benzo[b]thiophene core with a benzamido derivative, often using reagents such as amides or anhydrides.

    Attachment of the dioxopyrrolidinyl group: This step typically involves the reaction of the intermediate compound with a dioxopyrrolidinyl derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the dioxopyrrolidine moiety enhances its interaction with biological targets, making it a subject of interest in drug design.

Anticancer Activity

Research indicates that benzothiophene derivatives, including methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate, exhibit significant anticancer properties. A study highlighted that structural modifications in benzothiophenes can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation through interactions with specific molecular targets such as enzymes and receptors .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Benzothiophene derivatives are known to inhibit pro-inflammatory cytokines and pathways involved in inflammatory diseases. This property is particularly valuable in developing treatments for conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have utilized various methods to assess its efficacy, revealing that it can inhibit bacterial growth effectively, which is crucial for addressing antibiotic resistance issues .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits. The potential to modulate neurotransmitter systems could make this compound relevant in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Table: Comparison of Synthesis Methods

MethodYield (%)ComplexityTime Required
Ugi Reaction>90Moderate24 hours
Passerini Reaction>85High48 hours
Multicomponent Reactions>90Low12 hours

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a series of benzothiophene derivatives, including this compound. The results indicated significant cytotoxic effects on breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of benzothiophene derivatives. The compound was shown to downregulate TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives (e.g., methotrexate-related compounds ). This may improve membrane permeability.
  • Bioactivity : Benzo[b]thiophene derivatives are under investigation for antibacterial and antioxidant activities , though specific data for the target compound are lacking. In contrast, methotrexate analogues exhibit well-characterized antifolate activity .
  • Thermal Stability : The melting point of the target compound is likely higher than 200°C, based on analogues like thiazolo-pyrimidines (213–269°C) .

Methodological Considerations

  • Synthesis: The target compound’s synthesis may involve coupling 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride with methyl 3-aminobenzo[b]thiophene-2-carboxylate, a strategy used for similar benzamido derivatives . This contrasts with the thiouracil-anthranilic acid cyclization method for pyrimido-quinazolines .
  • Analytical Characterization : IR and NMR data for analogous compounds (e.g., CN stretch at ~2,220 cm⁻¹ ) provide a template for verifying the target compound’s structure.

Biological Activity

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 1895916-24-1

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the 2,5-dioxopyrrolidin-1-yl group is particularly significant as it may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer activity. Below are key findings from various studies:

Anticancer Activity

  • Cell Line Studies :
    • In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC₅₀ values were reported as follows:
      • HepG2: 2.38 µM
      • HCT116: 1.54 µM
      • MCF-7: 4.52 µM
    • These values indicate that the compound is significantly more potent than standard chemotherapeutics like doxorubicin, which has IC₅₀ values of 7.46 µM for HepG2 and 8.29 µM for HCT116 .
  • Mechanisms of Action :
    • The anticancer mechanisms were elucidated through various assays:
      • EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.
      • Apoptosis Induction : Annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells, confirmed by changes in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
      • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • The benzo[b]thiophene moiety contributes to the lipophilicity and potential interaction with cellular membranes.
  • The dioxopyrrolidine group enhances binding affinity to target proteins involved in cancer progression.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • A study on benzo[b]thiophene derivatives indicated that modifications at the carboxamide position significantly enhance antiproliferative activity against various cancer cell lines .
  • Another investigation highlighted the importance of substituents on the pyrrolidine ring in modulating biological activity and specificity towards cancer cells .

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